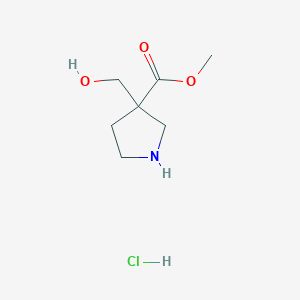

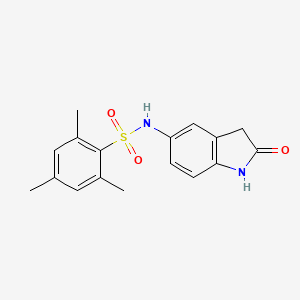

![molecular formula C20H26Cl2N2OS B2629897 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole CAS No. 685108-60-5](/img/structure/B2629897.png)

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole (DCBSOX) is an organic compound that has been the subject of numerous scientific studies. This compound has a wide range of applications, including use in drug discovery and development, as a catalyst in chemical synthesis, and as a reagent in laboratory experiments.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure :

- The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole, similar to its analogs in the 1,3,4-oxadiazole family, can be synthesized through a series of chemical reactions involving various precursors and catalysts. For instance, derivatives of 1,3,4-oxadiazole have been synthesized from precursors like 4-chlorophenoxyacetic acid, leading to the formation of compounds with potential antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as moderate anti-enzymatic potential (Siddiqui et al., 2014).

Biological Evaluation :

- The synthesized 1,3,4-oxadiazole derivatives are evaluated for their biological activities, such as antimicrobial, antioxidant, and antitubercular activities. Compounds like 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole, derived from similar synthesis pathways, have shown a wide range of activities and excellent docking scores with various amino acids interactions, indicating potent antitubercular results (Fathima et al., 2021).

Antimicrobial and Cytotoxicity Studies :

- Compounds synthesized from the 1,3,4-oxadiazole core have been found to possess significant antimicrobial activities against various bacterial and fungal strains. Specific derivatives have shown noteworthy activity in minimum inhibitory concentration (MIC) and zone of inhibition, indicating potential leads for further drug discovery (Patel et al., 2012).

- Furthermore, 1,3,4-oxadiazole derivatives with particular substitutions have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, showcasing highly selective antimycobacterial effect and low in vitro toxicities in mammalian cell lines. They also exhibit potency against nonreplicating streptomycin-starved M. tuberculosis strains, marking them as promising antituberculosis agents (Karabanovich et al., 2016).

Other Biological Screening :

- Other biological screenings, such as evaluations against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes, have revealed that these compounds are relatively more active against AChE, suggesting their potential in the treatment of diseases like Alzheimer's (Rehman et al., 2013).

- Additional studies on 1,3,4-oxadiazole derivatives have also indicated their potential use in treating cardiovascular diseases due to their thrombolytic and antibacterial activities, along with low toxicity (Aziz-Ur-Rehman et al., 2020).

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2N2OS/c1-2-3-4-5-14-6-9-16(10-7-14)19-23-24-20(25-19)26-13-15-8-11-17(21)18(22)12-15/h8,11-12,14,16H,2-7,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXCOZCIHYBZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)

![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)

![1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2629825.png)

![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2629834.png)